molecular formula C10H14N2O3 B12428458 2-[(1-Cyanocyclopentyl)formamido]propanoic acid

2-[(1-Cyanocyclopentyl)formamido]propanoic acid

Cat. No.: B12428458
M. Wt: 210.23 g/mol
InChI Key: DHNPPMMKDJGFPK-UHFFFAOYSA-N
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Description

2-[(1-Cyanocyclopentyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a cyanocyclopentyl group attached to a formamido propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyanocyclopentyl)formamido]propanoic acid typically involves the reaction of cyanocyclopentane with formamide and propanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyanocyclopentyl)formamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyanocyclopentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2-[(1-Cyanocyclopentyl)formamido]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Cyanocyclopentyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(1-Cyanocyclopentyl)formamido]propanoic acid: A stereoisomer with similar properties.

    (1-Cyanocyclopentane-1-carbonyl)-D-alanine: A related compound with a different structural configuration.

Uniqueness

2-[(1-Cyanocyclopentyl)formamido]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyanocyclopentyl group and formamido propanoic acid backbone make it a versatile compound with diverse applications in various fields of research.

Properties

IUPAC Name

2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPPMMKDJGFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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